molecular formula C7H5F4NO2S B12840554 5-Fluoro-2-(trifluoromethylsulphonyl)aniline

5-Fluoro-2-(trifluoromethylsulphonyl)aniline

Katalognummer: B12840554
Molekulargewicht: 243.18 g/mol
InChI-Schlüssel: WBIQRFHLENJDLR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Fluoro-2-(trifluoromethylsulphonyl)aniline is an organic compound with the molecular formula C7H5F4NO2S It is characterized by the presence of a fluorine atom and a trifluoromethylsulphonyl group attached to an aniline ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline typically involves the introduction of the trifluoromethylsulphonyl group to a fluorinated aniline derivative. One common method involves the reaction of 5-fluoro-2-nitroaniline with trifluoromethanesulfonic anhydride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is typically purified through recrystallization or chromatography techniques to meet industrial standards .

Analyse Chemischer Reaktionen

Types of Reactions

5-Fluoro-2-(trifluoromethylsulphonyl)aniline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted aniline derivatives, while coupling reactions can produce biaryl compounds .

Wissenschaftliche Forschungsanwendungen

5-Fluoro-2-(trifluoromethylsulphonyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: The compound is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 5-Fluoro-2-(trifluoromethylsulphonyl)aniline involves its interaction with specific molecular targets. The trifluoromethylsulphonyl group enhances the compound’s reactivity and ability to form stable complexes with various substrates. This property is exploited in both chemical synthesis and potential therapeutic applications .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to the combination of the fluorine atom and the trifluoromethylsulphonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications .

Eigenschaften

Molekularformel

C7H5F4NO2S

Molekulargewicht

243.18 g/mol

IUPAC-Name

5-fluoro-2-(trifluoromethylsulfonyl)aniline

InChI

InChI=1S/C7H5F4NO2S/c8-4-1-2-6(5(12)3-4)15(13,14)7(9,10)11/h1-3H,12H2

InChI-Schlüssel

WBIQRFHLENJDLR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C=C1F)N)S(=O)(=O)C(F)(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.